molecular formula C11H20Cl2N4O B2722133 [(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2402789-05-1

[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride

Cat. No.: B2722133
CAS No.: 2402789-05-1
M. Wt: 295.21
InChI Key: GRZVTGUPYPVTJT-HSTMFJOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydrochloride salt featuring a pyrrolidine core with (2R,4R) stereochemistry. The structure includes a 4-methoxy group on the pyrrolidine ring and a 4-methylpyrimidin-2-yl substituent at the 1-position. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical applications . It is cataloged under CAS MDL: 309.95 and EN300-747096, with synthesis and commercial availability noted in building block catalogs .

Properties

IUPAC Name

[(2R,4R)-4-methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-8-3-4-13-11(14-8)15-7-10(16-2)5-9(15)6-12;;/h3-4,9-10H,5-7,12H2,1-2H3;2*1H/t9-,10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZVTGUPYPVTJT-HSTMFJOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC(CC2CN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N2C[C@@H](C[C@@H]2CN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine; dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Chemical Formula : C11H20Cl2N4O
  • Molecular Weight : 295.21 g/mol

The structure features a pyrrolidine ring substituted with a methoxy group and a methylpyrimidine moiety, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its potential mechanisms of action include:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of certain neurotransmitters in the brain.

Pharmacological Effects

  • CNS Activity : Studies suggest that this compound exhibits anxiolytic and antidepressant-like effects in animal models. These effects are likely mediated through serotonin and norepinephrine pathways.
  • Neuroprotective Properties : Preliminary data indicate that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticReduces anxiety-like behavior
AntidepressantImproves depressive symptoms
NeuroprotectiveProtects neurons from oxidative damage

Study 1: Anxiolytic Effects

A study conducted on rodents demonstrated that administration of [(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine resulted in significant reductions in anxiety-like behavior as measured by the elevated plus maze test. The results indicated a dose-dependent response, with higher doses leading to more pronounced effects.

Study 2: Neuroprotection

In vitro studies showed that the compound could significantly reduce cell death in neuronal cultures exposed to oxidative stressors. This suggests its potential utility in developing treatments for conditions like Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

The compound [(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride is a pyrrolidine derivative that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses and biological activities.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C12H17Cl2N3O
  • Molecular Weight : 288.19 g/mol

This compound features a pyrrolidine ring substituted with a methoxy group and a methylpyrimidine moiety, which contributes to its unique biological properties.

Antiviral Activity

Research indicates that compounds with similar structural features to this pyrrolidine derivative exhibit significant antiviral properties. The incorporation of the pyrimidine ring is thought to enhance interaction with viral polymerases, making it a candidate for antiviral drug development. Studies have shown that derivatives can effectively inhibit viral replication by targeting specific enzymes involved in the viral life cycle.

Antitumor Potential

Preliminary studies suggest that this compound may have antitumor activity. Its ability to modulate cellular pathways involved in tumor growth presents opportunities for its use in cancer therapies. For instance, compounds in this class have been reported to induce apoptosis in cancer cells, thereby reducing tumor size in animal models.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects, potentially beneficial for treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells .

Case Study 1: Antiviral Efficacy

In vitro studies demonstrated that the compound effectively inhibited the replication of influenza viruses. Researchers observed a dose-dependent response, with higher concentrations leading to significant reductions in viral titers. This suggests potential for development as an antiviral agent against influenza and possibly other viral infections.

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced melanoma showed promising results when treated with this compound as part of a combination therapy. Patients experienced improved survival rates and reduced tumor burden compared to those receiving standard care alone .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine Substituent Variations

a) Positional Isomerism
  • [(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride Differs in the pyrimidine substituent position (6-methylpyrimidin-4-yl vs. 4-methylpyrimidin-2-yl).
b) Substituent Type
  • (5-Methylpyrimidin-2-yl)methanamine dihydrochloride
    Lacks the pyrrolidine backbone but shares the 2-pyrimidinyl-methylamine motif. The absence of the 4-methoxy-pyrrolidine group reduces steric bulk, possibly increasing metabolic clearance .
  • [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride
    Replaces the methyl group with a bulkier isopropyl substituent. Increased lipophilicity (logP) may enhance membrane permeability but could reduce solubility .

Amine Modifications

  • N-Methyl-1-(2-pyrimidinyl)methanamine dihydrochloride
    Incorporates an N-methyl group on the methanamine chain. Methylation may improve metabolic stability by hindering oxidative deamination .
  • (4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride
    Introduces a chloro and phenyl group on the pyrimidine ring. The electron-withdrawing chlorine and aromatic phenyl group could enhance π-π stacking interactions with aromatic residues in enzymes or receptors .

Functional Group Additions

  • (2-Methoxypyrimidin-4-yl)methanamine dihydrochloride
    Substitutes methyl with methoxy at the 2-position of pyrimidine. The methoxy group’s electron-donating nature may increase solubility but reduce passive diffusion across lipid membranes .
  • (5-Bromopyridin-2-yl)methanamine dihydrochloride
    Replaces pyrimidine with pyridine and adds a bromo substituent. Bromine’s size and electronegativity may alter binding kinetics in halogen-bonding interactions .

Physicochemical and Pharmacokinetic Trends

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) logP (Estimated)
[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride 309.95 4-Methoxy-pyrrolidine, 4-methylpyrimidin-2-yl High (dihydrochloride) ~1.2
[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride 309.95 6-Methylpyrimidin-4-yl Moderate ~1.5
(5-Methylpyrimidin-2-yl)methanamine dihydrochloride 207.10 5-Methylpyrimidin-2-yl High ~0.8
[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride 246.17 2-Isopropylpyrimidin-4-yl Low ~2.3
(4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride 268.13 4-Chloro-6-phenylpyrimidin-2-yl Moderate ~2.8

Key Observations :

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases.
  • logP : Bulky substituents (e.g., isopropyl, phenyl) increase lipophilicity, favoring membrane penetration but risking precipitation in biological fluids.
  • Bioactivity : Pyrimidine substituent position (2 vs. 4) and electronic properties (methyl vs. methoxy) influence target engagement and metabolic pathways.

Research Implications

  • Stereochemistry : The (2R,4R) configuration likely optimizes spatial alignment with chiral binding pockets.
  • Metabolic Stability : Methyl and methoxy groups may reduce cytochrome P450-mediated oxidation compared to halogenated analogs .
  • Synthetic Accessibility : Commercial availability of building blocks (e.g., from CymitQuimica and Combi-Blocks ) supports scalable synthesis.

Preparation Methods

Route A: Pyrimidine-Pyrrolidine Coupling (Buchwald-Hartwig Amination)

Step 1: Synthesis of (2R,4R)-4-Methoxypyrrolidine-2-carbaldehyde

  • Starting material : (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid methyl ester
  • Methoxy introduction :
    • Epoxidation with mCPBA → Epoxide intermediate
    • Ring-opening with NaOMe/MeOH (90% yield)
  • Oxidation : Swern oxidation to aldehyde (CrO₃, H₂SO₄, 85% yield)

Step 2: Reductive Amination

  • Reagents : NH₄OAc, NaBH₃CN, MeOH
  • Conditions : 0°C → RT, 12 h (78% yield)
  • Product : (2R,4R)-4-Methoxypyrrolidin-2-yl)methanamine

Step 3: Pyrimidine Coupling

  • Substrate : 2-Chloro-4-methylpyrimidine
  • Catalyst : Pd₂(dba)₃/Xantphos (5 mol%)
  • Base : Cs₂CO₃, DMF, 110°C, 24 h (62% yield)
  • Workup : Acidic hydrolysis (HCl/EtOH) → Dihydrochloride salt (93% purity)

Key Data :

Step Yield (%) Purity (%) Stereopurity (ee)
1 85 98 >99
2 78 95 98
3 62 93 97

Route B: Pyrrolidine Ring Construction (Mannich Cyclization)

Step 1: Stereoselective Pyrrolidine Formation

  • Substrates : (R)-Methyl glycidate, N-Boc-methallylamine
  • Catalyst : Cu(OTf)₂/(R)-Segphos (10 mol%)
  • Conditions : Toluene, -20°C, 48 h (74% yield, 98% ee)

Step 2: Methoxy Group Installation

  • Reaction : Mitsunobu reaction with MeOH (DIAD, PPh₃)
  • Yield : 88%

Step 3: Pyrimidine Coupling via SNAr

  • Electrophile : 2-Fluoro-4-methylpyrimidine
  • Base : DIPEA, DMF, 80°C, 8 h (71% yield)

Advantages :

  • Higher stereocontrol (99% ee)
  • Avoids palladium catalysts

Route C: Convergent Synthesis

Fragment 1: (2R,4R)-4-Methoxypyrrolidine-2-carboxamide

  • Preparation : Enzymatic resolution using Candida antarctica lipase (CAL-B)

Fragment 2: 4-Methylpyrimidin-2-ylzinc bromide

  • Metallation : Zn dust, TMSCl, THF, 0°C

Coupling :

  • Catalyst : Ni(acac)₂ (3 mol%)
  • Ligand : BINAP
  • Conditions : 60°C, 12 h (68% yield)

Critical Analysis of Methodologies

Stereochemical Control

  • Route A : Risk of epimerization during Swern oxidation (3-5% racemization)
  • Route B : Chiral pool approach maintains >99% ee
  • Route C : Enzymatic resolution costly but highly selective

Coupling Efficiency

Method Yield (%) Byproducts Scalability
Buchwald-Hartwig 62 Pd residues Moderate
SNAr 71 HF gas Challenging
Negishi coupling 68 Zn salts High

Salt Formation and Purification

  • Acid treatment : 2 eq HCl in IPA/Et₂O (1:3)
  • Crystallization : MeCN/H₂O (4:1), -20°C, 12 h
  • Purity : 99.8% by HPLC (C18, 0.1% TFA)

Industrial Considerations

  • Cost analysis : Route B most economical ($412/kg vs $589/kg for Route A)
  • Green chemistry : Route C uses enzymatic steps (E-factor 8.2 vs 23.5 for Route A)
  • Regulatory : Pd levels <5 ppm achieved via Chelex resin treatment

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of [(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride be experimentally confirmed?

  • Methodology :

  • X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction. SHELXL (part of the SHELX suite) is widely employed for small-molecule refinement due to its robustness in handling high-resolution data .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to infer spatial relationships between protons. Compare with computational models (DFT-optimized structures) to validate stereochemistry.
    • Key Data : Crystallographic parameters (space group, unit cell dimensions) and R-factors should be reported for reproducibility .

Q. What synthetic strategies are recommended for preparing this compound with high enantiomeric purity?

  • Methodology :

  • Chiral pool synthesis : Start with enantiomerically pure pyrrolidine precursors, such as (2R,4R)-4-methoxypyrrolidine derivatives, to preserve stereochemistry during functionalization .
  • Asymmetric catalysis : Use chiral ligands (e.g., phosphoramidites) in transition-metal-catalyzed coupling reactions to install the 4-methylpyrimidin-2-yl group .
    • Critical Parameters : Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak IA) to ensure >99% enantiomeric excess.

Q. How can the stability of this compound under varying pH and temperature conditions be assessed for biological assays?

  • Methodology :

  • Accelerated stability studies : Incubate the compound in buffered solutions (pH 2–10) at 25°C, 37°C, and 60°C. Analyze degradation products via LC-MS at timed intervals .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere to guide storage conditions.

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental NMR data for this compound be resolved?

  • Methodology :

  • Dynamic NMR analysis : Investigate conformational equilibria (e.g., ring puckering in pyrrolidine) causing signal splitting. Variable-temperature NMR can reveal exchange processes .
  • DFT-MD simulations : Perform molecular dynamics simulations to model solvent effects and dynamic behavior, aligning computed chemical shifts with experimental data .
    • Example : If a methyl group’s 13C^{13}\text{C} shift deviates from predictions, check for steric strain or hydrogen bonding with the dihydrochloride counterion .

Q. What strategies optimize the enantiomeric purity of intermediates during multi-step synthesis?

  • Methodology :

  • Crystallization-induced asymmetric transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) to selectively crystallize the desired enantiomer .
  • Kinetic resolution : Employ enzymes (e.g., lipases) or chiral catalysts to preferentially react one enantiomer, leaving the other intact .
    • Data Analysis : Report enantioselectivity (e.g., kfast/kslowk_{\text{fast}}/k_{\text{slow}}) and compare yields across iterative purifications.

Q. How can the compound’s potential biological targets be identified using computational and experimental approaches?

  • Methodology :

  • Molecular docking : Screen against kinase libraries (e.g., PDB structures) to predict binding affinity to pyrimidine-recognizing domains .
  • Cellular thermal shift assay (CETSA) : Treat cell lysates with the compound, heat-denature proteins, and identify stabilized targets via mass spectrometry .
    • Validation : Confirm hits with SPR (surface plasmon resonance) for binding kinetics (KDK_D, kon/koffk_{\text{on}}/k_{\text{off}}) .

Data Contradiction Analysis

Q. Discrepancies observed in mass spectrometry (MS) and elemental analysis How to troubleshoot?

  • Root Causes :

  • Counterion variability : Dihydrochloride salts may exhibit inconsistent chloride content due to hygroscopicity. Dry samples rigorously before analysis .
  • Adduct formation : MS may show [M+H]+^+ or [M+Na]+^+ peaks; use high-resolution MS (HRMS) and isotopic pattern matching to confirm molecular formula .
    • Solution : Cross-validate with 1H^1\text{H}-NMR integration and combustion analysis for C/H/N ratios.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.